2-(Difluoromethyl)-4-(trifluoromethyl)pyridine chemical properties and structure
2-(Difluoromethyl)-4-(trifluoromethyl)pyridine chemical properties and structure
This is a comprehensive technical guide on 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine , designed for researchers and drug development professionals.
Executive Summary
2-(Difluoromethyl)-4-(trifluoromethyl)pyridine is a specialized fluorinated heterocyclic building block used in modern medicinal chemistry and agrochemical synthesis. It represents a strategic "dual-fluorophore" motif where the trifluoromethyl (CF₃) group at C4 provides metabolic stability and bulk lipophilicity, while the difluoromethyl (CF₂H) group at C2 acts as a lipophilic hydrogen bond donor (bioisostere for alcohols, thiols, or hydroxymethyl groups).
This guide details the structural properties, synthesis pathways, and reactivity profile of this compound, providing a roadmap for its utilization in structure-activity relationship (SAR) optimization.
Chemical Identity & Structure
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine |
| Molecular Formula | C₇H₄F₅N |
| Molecular Weight | 197.11 g/mol |
| CAS Number | Not widely indexed as commodity; see Precursor CAS 1416354-37-4 |
| SMILES | FC(F)c1nc(cc(c1)C(F)(F)F) |
| InChI Key | Generated from structure |
Structural Analysis (Electronic & Steric)
The molecule features a highly electron-deficient pyridine ring due to the synergistic electron-withdrawing effects of the nitrogen atom and two fluoroalkyl groups.
-
C4-Trifluoromethyl (-CF₃):
-
Effect: Strong
-inductive electron withdrawal ( ). -
Role: Increases lipophilicity (
) and blocks metabolic oxidation at the para-position. -
Geometry: Tetrahedral, bulky (Van der Waals volume
), effectively shielding the C4 position.
-
-
C2-Difluoromethyl (-CF₂H):
-
Effect: Moderate electron withdrawal (
). -
Role: Lipophilic Hydrogen Bond Donor. The C-H bond in CF₂H is polarized by the two fluorine atoms, making the proton acidic enough to act as a weak hydrogen bond donor to protein backbone carbonyls or water. This is a critical distinction from the chemically inert CF₃ group.
-
Bioisosterism: Often used as a metabolically stable replacement for a hydroxymethyl (-CH₂OH) or thiol (-SH) group.
-
Physicochemical Properties (Predicted)
The following data are derived from structure-based prediction models calibrated against 2-fluoro-4-(trifluoromethyl)pyridine analogs.
| Property | Value / Range | Note |
| Boiling Point | 145–155 °C | Estimated (760 mmHg). Higher than 2-fluoro analog (110°C) due to H-bonding capability. |
| LogP (Octanol/Water) | 2.1 – 2.4 | High lipophilicity; CF₂H contributes less to LogP than CF₃. |
| pKa (Pyridine N) | ~1.5 – 2.0 | Significantly reduced basicity compared to pyridine (5.2) due to EWG substituents. |
| H-Bond Donor Count | 1 | The C-H of the CF₂H group. |
| H-Bond Acceptor Count | 3 | Pyridine Nitrogen + Fluorine atoms. |
| Polar Surface Area (PSA) | ~13 Ų | Low PSA facilitates blood-brain barrier (BBB) penetration. |
Synthesis & Manufacturing Protocols
Synthesis of 2-(difluoromethyl)-4-(trifluoromethyl)pyridine typically proceeds via functionalization of the commercially available 2-methyl-4-(trifluoromethyl)pyridine . Direct difluoromethylation of the pyridine ring is possible but often suffers from poor regioselectivity.
Primary Route: Oxidation-Deoxyfluorination
This is the most reliable scale-up route, utilizing standard laboratory reagents.
Step 1: Oxidation to Aldehyde
-
Reagents: Selenium Dioxide (SeO₂) or catalytic SeO₂ with tert-butyl hydroperoxide (TBHP).
-
Conditions: Reflux in 1,4-dioxane or pyridine.
-
Mechanism: Riley oxidation of the activated 2-methyl group.
Step 2: Deoxyfluorination
-
Reagents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, or XtalFluor-E®.
-
Conditions: DCM, 0°C to RT, under N₂ atmosphere.
-
Mechanism: Nucleophilic fluorination of the carbonyl oxygen followed by geminal difluorination.
Synthesis Diagram (Graphviz)
Caption: Step-wise synthesis from commercially available 2-methyl precursor via aldehyde intermediate.
Detailed Protocol (Route 1)
-
Oxidation: Dissolve 2-methyl-4-(trifluoromethyl)pyridine (1.0 eq) in 1,4-dioxane. Add SeO₂ (1.2 eq). Heat to reflux for 4-6 hours. Monitor by TLC/LCMS for aldehyde formation. Filter through Celite to remove selenium byproducts. Concentrate to yield crude aldehyde.
-
Fluorination: Dissolve crude aldehyde in anhydrous DCM under Argon. Cool to 0°C. Dropwise add DAST (2.2 eq). Caution: Exothermic. Stir at 0°C for 1 hour, then warm to RT overnight.
-
Workup: Quench carefully with sat. NaHCO₃ (gas evolution). Extract with DCM. Dry organic layer over Na₂SO₄. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Reactivity & Derivatization Logic
The molecule is an electron-poor heterocycle. Its reactivity is dominated by the need to overcome the deactivating effects of the fluoroalkyl groups.
Nucleophilic Aromatic Substitution (SₙAr)
-
Activation: The pyridine ring is highly activated for SₙAr, particularly at the C6 position (ortho to N, meta to CF₃).
-
Potential: If a leaving group (Cl, Br, F) is introduced at C6, it can be displaced by amines, alkoxides, or thiols under mild conditions.
-
Stability: The C2-CF₂H and C4-CF₃ groups are generally stable to standard nucleophiles, though strong bases (e.g., t-BuLi) may deprotonate the CF₂H group (see Metallation).
Directed Metallation (DoM)
-
Site Selectivity: Lithium-halogen exchange or directed ortho-metallation (DoM) is challenging due to the acidity of the CF₂H proton.
-
Side Reaction: Strong bases (LDA, n-BuLi) will likely deprotonate the CF₂H carbon (pKa ~25-30) rather than the ring, forming a difluoro-benzylic anion which can be trapped with electrophiles or decompose via difluorocarbene extrusion.
-
Strategy: To functionalize the ring (e.g., at C3 or C5), use halogenated precursors (e.g., 3-bromo-2-methyl-4-trifluoromethylpyridine) before converting the methyl to difluoromethyl.
Reactivity Map (Graphviz)
Caption: Reactivity profile highlighting stability issues with strong bases due to acidic CF₂H proton.
Medicinal Chemistry Applications
Bioisosterism: The "Lipophilic Hydrogen Bond Donor"
The primary value of the 2-(difluoromethyl) group is its ability to mimic alcohols or thiols while maintaining high lipophilicity.
-
CF₂H vs. CH₂OH: CF₂H is a poorer H-bond donor than OH but is significantly more lipophilic and metabolically stable (no glucuronidation).
-
CF₂H vs. CF₃: CF₃ is purely hydrophobic. CF₂H can interact with polar residues (e.g., Ser, Thr) in a binding pocket, potentially improving potency by 10-100x if a specific interaction exists.
Metabolic Stability
The 4-CF₃ group effectively blocks CYP450-mediated oxidation at the most reactive para-position. The 2-CF₂H group is also resistant to oxidation, unlike a 2-methyl group which is rapidly metabolized to carboxylic acid.
Safety & Handling
-
Hazards:
-
Precursors: DAST is thermally unstable and can be explosive; handle at low temperatures. SeO₂ is toxic.
-
Product: Likely a skin and eye irritant.[1] Volatile fluorinated pyridines can cause respiratory irritation.
-
-
Storage: Store in a cool, dry place under inert gas. The CF₂H group is stable to moisture but can degrade under strongly basic aqueous conditions over prolonged periods.
-
Disposal: Fluorinated waste requires high-temperature incineration.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. Journal of Organic Chemistry. Link
-
Middleton, W. J. (1975). New fluorinating reagents.[2][3][4][5][6] Dialkylaminosulfur fluorides. Journal of Organic Chemistry. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
ChemSrc. (2025). 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride Properties and Supplier Data. Link
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- 3. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]
- 4. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]
- 5. EP0735043B1 - Process for the preparation of a 2-substituted-3,3-difluorofuran - Google Patents [patents.google.com]
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